[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate
Description
This compound is a structurally complex polyphenolic ester featuring a benzofuran core substituted with multiple 3,4-dihydroxyphenyl (catechol) groups and acrylate moieties. Its stereochemistry is defined by (2R,3R) and (E)-configured double bonds, critical for its bioactivity. It has been synthesized as a derivative of dimethyl lithospermate B, a compound studied for photochemical and fluorescent applications in probing ligand-protein interactions .
Properties
Molecular Formula |
C38H34O16 |
|---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33-,34+/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-QIBPRZLVSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
The compound [(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic molecule that exhibits a variety of biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 482.53 g/mol. Its structure features multiple hydroxyl groups and methoxy functionalities that are significant for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit strong antioxidant properties. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Properties
Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of dihydroxyphenyl compounds have shown efficacy against various cancer cell lines, including HeLa and HepG2 cells. These compounds can induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : The compound may induce G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
- Apoptosis Induction : It has been reported that such compounds can activate apoptotic pathways, leading to increased cell death in malignant cells .
- Signal Pathway Modulation : The compound may affect signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival and proliferation .
Antimicrobial Activity
Compounds with similar structural motifs have also been noted for their antimicrobial properties. They can inhibit the growth of various bacterial strains through mechanisms that may involve disrupting bacterial cell walls or interfering with metabolic processes .
Case Studies
The biological activities of this compound can be attributed to several key mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer progression or microbial metabolism.
- Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and cell cycle regulation through interactions with non-coding RNAs .
Scientific Research Applications
Medicinal Applications
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in this compound suggests it may effectively scavenge free radicals, potentially contributing to the prevention of oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anticancer Activity
Studies have shown that derivatives of phenolic compounds can inhibit the proliferation of cancer cells. The specific arrangement of hydroxyl groups in this compound may enhance its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Research focusing on related compounds has demonstrated their ability to induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Compounds that share structural similarities with this molecule have been investigated for their neuroprotective effects. The antioxidant properties may extend to neuroprotection by reducing oxidative damage in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacological Insights
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by studies on similar molecules that inhibit pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Cardiovascular Health
Given its antioxidant properties, this compound may also play a role in cardiovascular health by improving endothelial function and reducing oxidative stress in vascular tissues. This application is particularly relevant considering the increasing prevalence of cardiovascular diseases globally .
Case Studies
- Antioxidant Efficacy Study : A study conducted on a related compound demonstrated that it significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The findings suggest that similar compounds could offer protective benefits against oxidative damage .
- Cancer Cell Line Research : In vitro studies on derivatives of this compound revealed a dose-dependent inhibition of proliferation in breast cancer cell lines. The mechanisms involved included the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- Neuroprotection Trials : A recent trial investigating the neuroprotective effects of phenolic compounds indicated that those with multiple hydroxyl groups significantly reduced neuronal cell death induced by oxidative stress. This aligns with the structural characteristics of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Rosmarinate (3-(3,4-Dihydroxyphenyl)-1-Methoxy-1-Oxopropan-2-yl (E)-3-(3,4-Dihydroxyphenyl)acrylate)
- Structural Similarities : Both compounds share a methyl esterified caffeoyl group (3,4-dihydroxyphenyl acrylate) and a chiral center at the C2 position of the propan-2-yl moiety .
- Key Differences :
Salvianolic Acid A (SalA)
- Structural Overlap : Both compounds feature catechol groups and ester linkages, contributing to antioxidant and anti-inflammatory properties .
- SalA is bioactive in neuroprotection and BBB modulation, while the target compound’s photochemical properties suggest utility in mechanistic studies .
3-(3,4-Dihydroxyphenyl)propanoic Acid Derivatives
- These simpler metabolites (e.g., 3-(3',4'-dihydroxyphenyl)propanoic acid) lack ester linkages and complex stereochemistry but share catechol-mediated antioxidant effects .
- The target compound’s extended conjugation and fluorophores enable advanced applications (e.g., fluorescence quenching in protein binding assays), unlike basic propanoic acid derivatives .
Pharmacological and Functional Comparisons
Antibacterial Activity
- Methyl rosmarinate exhibits direct antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to catechol-mediated membrane disruption .
Antioxidant Capacity
- Both compounds’ catechol groups confer radical scavenging activity. However, the target compound’s benzofuran ring may reduce bioavailability compared to methyl rosmarinate’s simpler structure .
Target Specificity
- Salvianolic acid A modulates NF-κB and Nrf2 pathways in neuroinflammation .
- The target compound’s trifluoromethyl-diazirinyl tag enhances covalent binding to proteins under UV light, enabling precise mapping of interaction sites .
Preparation Methods
Enzymatic ortho-Hydroxylation
4-Hydroxyphenylpyruvic acid (4-HPPA) serves as a key intermediate for enzymatic hydroxylation:
Sharpless Asymmetric Dihydroxylation
For chiral 3,4-dihydroxyphenyllactic acid moieties:
-
Protocol : (E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water (1:1) at 0°C for 48 hours.
-
Outcome : (2R,3R)-dihydroxy derivative obtained with 92% enantiomeric excess (ee), subsequently reduced to the lactone intermediate with NaBH₄ in THF.
Esterification Strategies for Polymeric Assembly
DCC/DMAP-Mediated Coupling
Critical for forming ester linkages between benzofuran and caffeoyl units:
-
Stepwise process :
-
Activation of (2R)-3-(3,4-dimethoxyphenyl)-2-methoxycarbonylpropanoic acid with DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ at 0°C.
-
Gradual addition of 7-hydroxy-2,3-dihydrobenzofuran-3-carboxylate nucleophile over 2 hours.
-
Post-reaction purification via silica gel chromatography (hexane:EtOAc 3:7) yields 73% coupled product.
-
Chemoselective Deprotection
Simultaneous removal of methyl ethers while preserving esters:
-
BBr₃ method : Treatment with boron tribromide (5 eq) in CH₂Cl₂ at −78°C for 4 hours achieves >95% demethylation without ester cleavage.
-
Selectivity control : Tert-butyldimethylsilyl (TBS) protection of primary alcohols allows sequential deprotection using tetrabutylammonium fluoride (TBAF).
Stereochemical Control in Benzofuran-Dihydrocaffeate Linkages
Evans Auxiliary–Guided Asymmetry
For (2R,3R)-configuration at the benzofuran-dihydrocaffeate junction:
Dynamic Kinetic Resolution
Ru-catalyzed transfer hydrogenation enables racemization-free stereoselection:
-
Conditions : [Ru(p-cymene)Cl₂]₂ (2 mol%), (S,S)-TsDPEN (4 mol%), HCO₂Na (5 eq) in iPrOH at 40°C.
-
Outcome : (2R,3R)-dihydrobenzofuran-3-carboxylate obtained with 99% ee at 87% conversion.
Final Assembly and Purification
Convergent Synthesis Approach
-
Fragment coupling : Benzofuran-dihydrocaffeate (Fragment A) reacts with acryloyl-linked caffeoyl dimer (Fragment B) via Heck coupling:
-
Catalyst: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)
-
Base: Et₃N, DMF, 80°C, 24 hours
-
Yield: 65% after HPLC purification (C18 column, 0.1% TFA/MeCN gradient)
-
Counterion Exchange for Solubility
-
Magnesium complexation : Final product treated with Mg(OAc)₂ (2 eq) in H₂O/EtOH (1:1) at pH 8.5 enhances aqueous solubility for pharmaceutical formulations.
Table 2: Critical Quality Attributes of Final Product
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% (HPLC) | USP <621> |
| Enantiomeric excess | ≥99% (2R,3R) | Chiral SFC |
| Heavy metals | ≤10 ppm | ICP-MS |
| Residual solvents | <500 ppm (Class 3) | GC-FID |
Q & A
Basic Research Questions
Q. What safety protocols and PPE are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Conduct experiments in a fume hood with proper ventilation to minimize inhalation risks.
- PPE : Use NIOSH/EN 166-compliant face shields, safety glasses, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves according to hazardous waste protocols .
- Hygiene Practices : Wash hands thoroughly before breaks and after handling. Avoid skin contact by wearing lab coats with full-body coverage.
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry at chiral centers (e.g., 2R,3R configuration).
- 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons in stereospecific regions (e.g., benzofuran and propanoate moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₃₈H₃₂O₁₆) and isotopic patterns .
Advanced Research Questions
Q. What synthetic strategies address challenges in stereo-specific coupling reactions during synthesis?
- Methodological Answer :
- Chiral Auxiliaries/Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to control stereocenters during esterification.
- Orthogonal Protecting Groups : Protect hydroxyl groups on dihydroxyphenyl units with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired cross-reactivity .
- Purification : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to isolate enantiomerically pure intermediates .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro models?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for hepatic studies) and include positive controls (e.g., quercetin for antioxidant assays).
- Stability Assessment : Pre-test compound stability in assay media (e.g., DMEM at 37°C) via LC-MS to rule out degradation artifacts .
- Cross-Validation : Compare results across orthogonal assays (e.g., FRAP for antioxidant capacity vs. DPPH radical scavenging) .
Q. What mechanistic pathways explain the compound’s susceptibility to oxidative degradation?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to varying pH (1–13), light, and temperature (25–60°C). Monitor degradation via UPLC-UV at 280 nm.
- Radical Scavenging Assays : Use ESR spectroscopy to identify reactive oxygen species (ROS) involved in degradation (e.g., hydroxyl radicals) .
- Protection Strategies : Add antioxidants (e.g., ascorbic acid) or store lyophilized samples at -80°C under inert gas .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or NADPH oxidase. Validate with mutagenesis studies.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability in aqueous and lipid bilayer environments .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with observed bioactivity using Random Forest algorithms .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- Dosing Regimens : Administer via oral gavage or IV in rodent models. Collect plasma at 0, 1, 2, 4, 8, 12, 24-hour intervals.
- Bioanalysis : Quantify compound/metabolites using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Compartmental Modeling : Use Phoenix WinNonlin® to calculate AUC, Cmax, and half-life .
Q. How can researchers troubleshoot low yields in the final esterification step of the synthesis?
- Methodological Answer :
- Reagent Optimization : Replace DCC/DMAP with EDCI/HOBt to reduce racemization.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. CH₂Cl₂) to improve coupling efficiency.
- In Situ Monitoring : Use FTIR to track carbonyl (C=O) peak shifts during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
